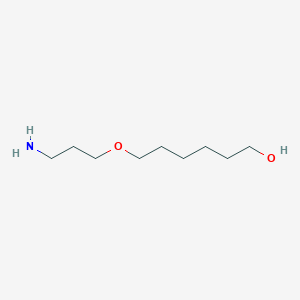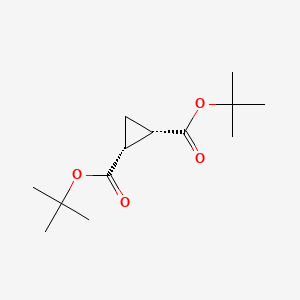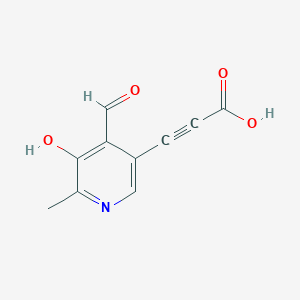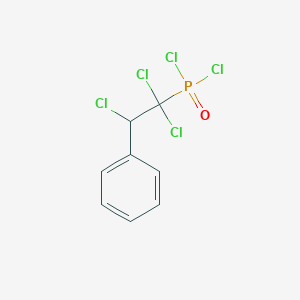![molecular formula C6H16O5Si B14505471 [3-(2-Methoxyethoxy)propyl]silanetriol CAS No. 63739-94-6](/img/structure/B14505471.png)
[3-(2-Methoxyethoxy)propyl]silanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methoxyethoxy)propyl]silanetriol is a silane compound with the chemical formula C7H18O4Si. It is known for its unique properties, which make it useful in various scientific and industrial applications. This compound is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyethoxy)propyl]silanetriol typically involves the reaction of 3-chloropropyltriethoxysilane with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Methoxyethoxy)propyl]silanetriol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds, leading to the formation of polymeric structures.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3-(2-Methoxyethoxy)propyl]silanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Applied in coatings, adhesives, and sealants to enhance performance and durability.
Wirkmechanismus
The mechanism of action of [3-(2-Methoxyethoxy)propyl]silanetriol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol groups formed during hydrolysis can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective adhesion promoter and surface modifier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(2-Aminoethylamino)propyl]trimethoxysilane
- [3-Glycidyloxypropyl]trimethoxysilane
- [3-Mercaptopropyl]trimethoxysilane
Uniqueness
Compared to similar compounds, [3-(2-Methoxyethoxy)propyl]silanetriol offers unique properties such as enhanced solubility in organic solvents and improved compatibility with various substrates. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring strong adhesion and surface modification.
Eigenschaften
CAS-Nummer |
63739-94-6 |
|---|---|
Molekularformel |
C6H16O5Si |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
trihydroxy-[3-(2-methoxyethoxy)propyl]silane |
InChI |
InChI=1S/C6H16O5Si/c1-10-4-5-11-3-2-6-12(7,8)9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
HADFZBZVCVQPDP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCC[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)


![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)



![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)



